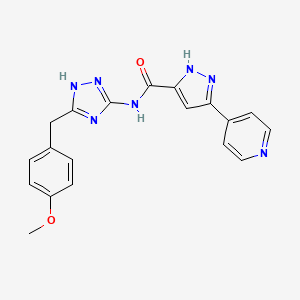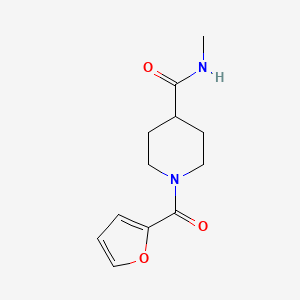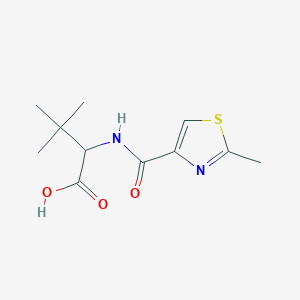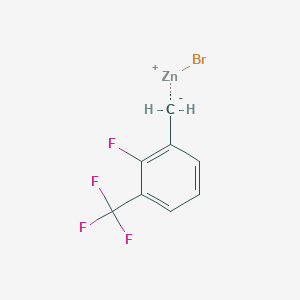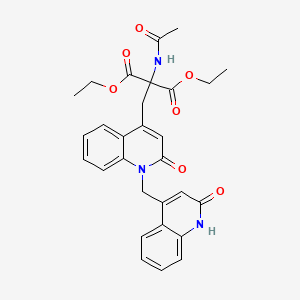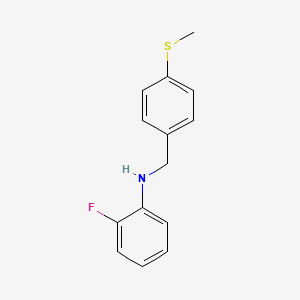
2-Fluoro-N-(4-(methylthio)benzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(4-(methylthio)benzyl)aniline is an organic compound with the molecular formula C14H14FNS It is characterized by the presence of a fluorine atom, a methylthio group, and a benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-(4-(methylthio)benzyl)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzylamine structure. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-N-(4-(methylthio)benzyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-N-(4-(methylthio)benzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(4-(methylthio)benzyl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can modulate its electronic properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-methylaniline
- 4-Fluoro-N-(4-(methylthio)benzyl)aniline
- 2-Chloro-N-(4-(methylthio)benzyl)aniline
Comparison: 2-Fluoro-N-(4-(methylthio)benzyl)aniline is unique due to the specific combination of a fluorine atom and a methylthio group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C14H14FNS |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Clé InChI |
DRPRIYGNOWIROR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)CNC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


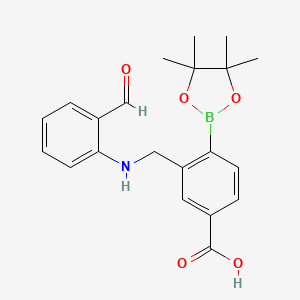

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
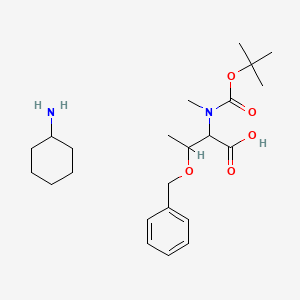

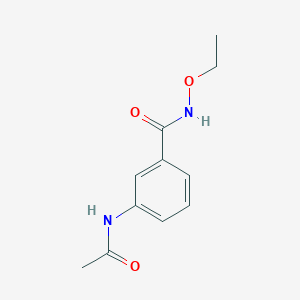
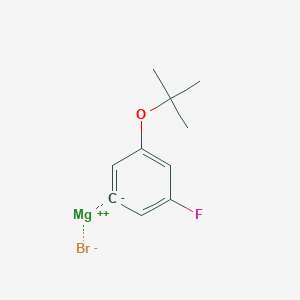
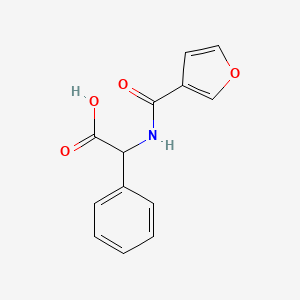
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
